2,3,5,6-Pyridinetetracarbonitrile
Description
2,3,5,6-Pyridinetetracarbonitrile (CAS 17638-20-9) is a pyridine derivative substituted with four cyano (-CN) groups at positions 2, 3, 5, and 5. This electron-deficient aromatic system exhibits unique physicochemical properties due to the strong electron-withdrawing nature of the nitrile groups. Key properties include:
| Property | Value | Unit | Source |
|---|---|---|---|
| Electron Affinity (EA) | 2.17 ± 0.07 | eV | NIST |
| log10WS (Water Solubility) | -2.65 | — | Crippen |
| logPoct/wat (Partition) | 0.568 | — | Crippen |
| McGowan Volume (McVol) | 129.410 | mL/mol | McGowan |
The compound’s high electron affinity and low water solubility make it suitable for applications in organic electronics and coordination chemistry. Its molecular formula is C₉HN₅, with a molecular weight of 179 g/mol .
Properties
CAS No. |
17638-20-9 |
|---|---|
Molecular Formula |
C9HN5 |
Molecular Weight |
179.14 g/mol |
IUPAC Name |
pyridine-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C9HN5/c10-2-6-1-7(3-11)9(5-13)14-8(6)4-12/h1H |
InChI Key |
RRZLWIPIQKXHAS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |
Canonical SMILES |
C1=C(C(=NC(=C1C#N)C#N)C#N)C#N |
Other CAS No. |
17638-20-9 |
Synonyms |
2,3,5,6-Pyridinetetracarbonitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
2,6-Dichloropyridine-3,5-dicarbonitrile
Structure: A pyridine ring with two cyano groups (positions 3,5) and two chlorine atoms (positions 2,6). Key Differences:
- Substituent Effects : The chlorine atoms introduce steric hindrance and moderate electron-withdrawing effects, whereas 2,3,5,6-pyridinetetracarbonitrile has stronger electron withdrawal via four -CN groups.
- Crystallography: Orthorhombic crystal system (Pbca) with lattice parameters a = 6.8473 Å, b = 12.1337 Å, c = 19.430 Å . No crystal data is reported for this compound.
- Reactivity: The dichloro derivative undergoes nucleophilic substitutions at chlorine sites, while the tetracyano analog is more likely to participate in cycloaddition or metal coordination due to its electron-deficient ring .
Pyrimidine-Based Carbonitriles
Example: 4,5,6-Trichloropyrimidine-2-carbonitrile (C₅Cl₃N₃) Structure: A pyrimidine ring (two nitrogen atoms) with three chlorine atoms and one cyano group. Key Differences:
- Ring Heteroatoms : Pyrimidine’s dual nitrogen atoms increase basicity compared to pyridine derivatives.
- Reactivity: The trichloropyrimidine undergoes nucleophilic substitutions and transition metal-catalyzed coupling reactions, whereas this compound’s reactivity is dominated by its cyano groups .
- Applications: Pyrimidine carbonitriles are precursors for pharmaceuticals (e.g., antiviral agents), while the tetracyanopyridine is explored in materials science .
Thiazolo-Pyrimidine Carbonitriles
Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (C₂₂H₁₇N₃O₃S) Structure: A fused thiazolo-pyrimidine system with cyano and arylidene substituents. Key Differences:
- Solubility : The thiazolo-pyrimidine derivative has higher solubility in polar solvents (e.g., DMSO) due to its keto and furan groups, contrasting with the hydrophobic this compound .
- Spectral Data: The IR spectrum of the thiazolo-pyrimidine shows NH stretches (3,423–3,119 cm⁻¹) and C=O peaks (1,719 cm⁻¹), absent in the tetracyanopyridine .
Dihydropyridine Carbonitriles
Example : 4-(2,6-Difluorophenyl)-6-(1,2,3,4-tetrahydronaphthalen-6-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₂₃H₁₈F₂N₂O)
Structure : A partially saturated pyridine ring with fluorophenyl and tetralin substituents.
Key Differences :
- Electronic Effects : The dihydropyridine’s saturated ring reduces aromaticity, making it less electron-deficient than this compound.
Research Implications
The unique electronic profile of this compound distinguishes it from other pyridine and pyrimidine derivatives. Its tetra-substitution pattern offers superior electron-deficient character for designing conductive polymers or ligands for transition metals. In contrast, partially saturated or fused-ring analogs prioritize solubility and bioactivity, highlighting the importance of structural tailoring for target applications.
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